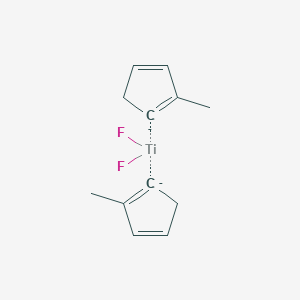

Difluorotitanium;2-methylcyclopenta-1,3-diene

Beschreibung

Difluorotitanium;2-methylcyclopenta-1,3-diene is a compound that combines the unique properties of titanium with the structural characteristics of 2-methylcyclopenta-1,3-diene

Eigenschaften

Molekularformel |

C12H14F2Ti-2 |

|---|---|

Molekulargewicht |

244.10 g/mol |

IUPAC-Name |

difluorotitanium;2-methylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C6H7.2FH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2,4H,3H2,1H3;2*1H;/q2*-1;;;+2/p-2 |

InChI-Schlüssel |

MXWKKHXHCPOHRY-UHFFFAOYSA-L |

Kanonische SMILES |

CC1=[C-]CC=C1.CC1=[C-]CC=C1.F[Ti]F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Difluortitan(IV)-bis(2-Methylcyclopentadienyl); Difluortitan(IV)-bis(2-Methylcyclopenta-1,3-dien) beinhaltet typischerweise die Reaktion von Titantetrachlorid mit 2-Methylcyclopenta-1,3-dien in Gegenwart eines Fluorierungsmittels. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Bildung des gewünschten Produkts zu gewährleisten. Häufige Fluorierungsmittel sind Fluorwasserstoff oder Fluor gas, und die Reaktion wird oft bei niedrigen Temperaturen durchgeführt, um Nebenreaktionen zu vermeiden .

Industrielle Produktionsverfahren

Die industrielle Produktion von Difluortitan(IV)-bis(2-Methylcyclopentadienyl); Difluortitan(IV)-bis(2-Methylcyclopenta-1,3-dien) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung von Reaktionsparametern, um hohe Ausbeuten und Reinheit zu erreichen. Sicherheitsmaßnahmen sind aufgrund der reaktiven Natur der verwendeten Fluorierungsmittel von entscheidender Bedeutung .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Difluortitan(IV)-bis(2-Methylcyclopentadienyl); Difluortitan(IV)-bis(2-Methylcyclopenta-1,3-dien) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Titandioxid und andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung wieder in ihre elementaren Formen oder andere reduzierte Spezies umwandeln.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Sauerstoff oder Ozon für die Oxidation, Reduktionsmittel wie Wasserstoffgas für die Reduktion und Halogenierungsmittel für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um Selektivität und Ausbeute zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation Titandioxid ergeben, während Substitutionsreaktionen eine Vielzahl von halogenierten Derivaten erzeugen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den Difluortitan(IV)-bis(2-Methylcyclopentadienyl); Difluortitan(IV)-bis(2-Methylcyclopenta-1,3-dien) seine Wirkung entfaltet, beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen. Das Titan-Zentrum kann mit verschiedenen Liganden koordinieren, was katalytische Reaktionen erleichtert. Die Fluoratome erhöhen die Reaktivität und Stabilität der Verbindung und machen sie zu einem effektiven Katalysator in verschiedenen chemischen Prozessen.

Wirkmechanismus

The mechanism by which difluorotitanium;2-methylcyclopenta-1,3-diene exerts its effects involves its interaction with molecular targets and pathways. The titanium center can coordinate with various ligands, facilitating catalytic reactions. The fluorine atoms enhance the compound’s reactivity and stability, making it an effective catalyst in various chemical processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen andere titanbasierte Komplexe und fluorierte Cyclopentadiene, wie zum Beispiel:

Titanocene: Verbindungen wie Bis(cyclopentadienyl)titan-dichlorid.

Zirkonocene: Analoge Verbindungen mit Zirkonium anstelle von Titan.

Fluorierte Cyclopentadiene: Verbindungen mit unterschiedlichen Fluor-Substitutionsmustern.

Einzigartigkeit

Difluortitan(IV)-bis(2-Methylcyclopentadienyl); Difluortitan(IV)-bis(2-Methylcyclopenta-1,3-dien) ist aufgrund seiner spezifischen Kombination von Titan und fluoriertem Cyclopentadien einzigartig, die ihm besondere katalytische Eigenschaften und Reaktivität verleiht. Diese Einzigartigkeit macht es wertvoll in Anwendungen, bei denen sowohl hohe Reaktivität als auch Stabilität erforderlich sind .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.